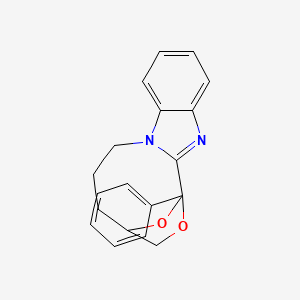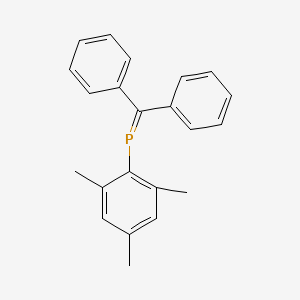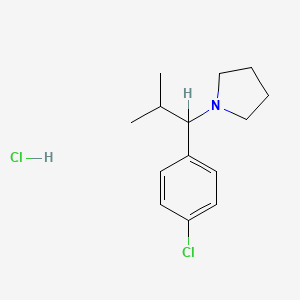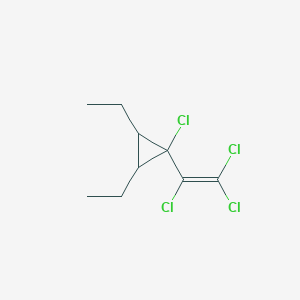
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclopropane ring substituted with chloro, diethyl, and trichloroethenyl groups. The unique structure of this compound imparts specific chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane involves the reaction of tetrachlorocyclopropene with ethylene in the presence of anhydrous sodium carbonate. The reaction is carried out in a high-pressure vessel at elevated temperatures. The process involves the following steps :
Preparation of Tetrachlorocyclopropene: Tetrachlorocyclopropene is prepared from sodium trichloroacetate and trichloroethylene.
Reaction with Ethylene: Tetrachlorocyclopropene is reacted with ethylene in a high-pressure vessel containing dry tetrachloroethylene and anhydrous sodium carbonate. The vessel is pressurized to 20 atm and heated to 170°C for 19.5 hours.
Isolation of Product: The reaction mixture is cooled, and the excess ethylene is released. The product is isolated by distillation under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous distillation processes ensures efficient production and purification of the compound.
化学反应分析
Types of Reactions
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trichloroethenyl groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reductively dechlorinated to form vinylcyclopropanes.
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopropyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reductive dechlorination can be achieved using zinc in acetic acid.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
Vinylcyclopropanes: Formed by reductive dechlorination.
Cyclopropyl Derivatives: Formed by oxidation or substitution reactions.
科学研究应用
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various cyclopropyl derivatives and in the study of cycloalkane reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane involves its interaction with molecular targets through its reactive functional groups. The compound can undergo nucleophilic substitution, addition, and elimination reactions, leading to the formation of various products. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a valuable intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Chlorocyclopropane: A cyclopropane derivative with a single chloro substituent.
1,2-Dichlorocyclopropane: A cyclopropane derivative with two chloro substituents.
Uniqueness
1-Chloro-2,3-diethyl-1-(trichloroethenyl)cyclopropane is unique due to its combination of chloro, diethyl, and trichloroethenyl groups, which impart distinct chemical properties and reactivity. The presence of multiple substituents on the cyclopropane ring enhances its versatility in chemical reactions and applications.
属性
CAS 编号 |
72853-05-5 |
|---|---|
分子式 |
C9H12Cl4 |
分子量 |
262.0 g/mol |
IUPAC 名称 |
1-chloro-2,3-diethyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C9H12Cl4/c1-3-5-6(4-2)9(5,13)7(10)8(11)12/h5-6H,3-4H2,1-2H3 |
InChI 键 |
XPMLEOHKAPCMOX-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(C1(C(=C(Cl)Cl)Cl)Cl)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
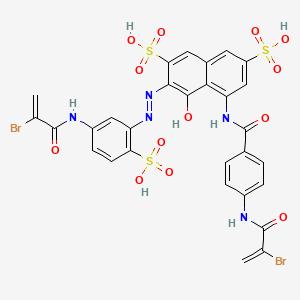


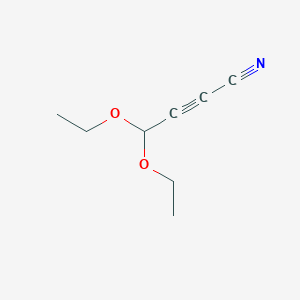
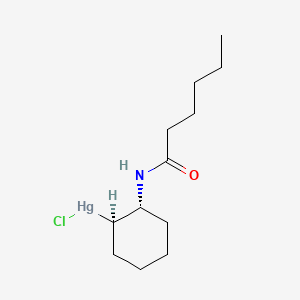
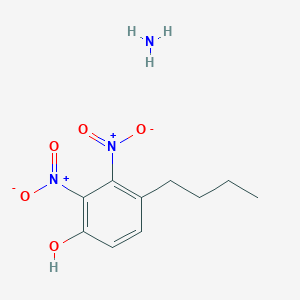
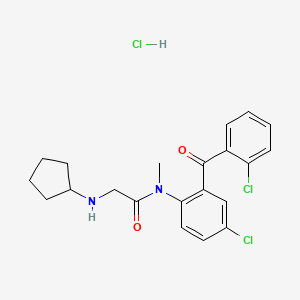
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
